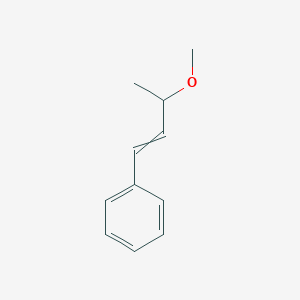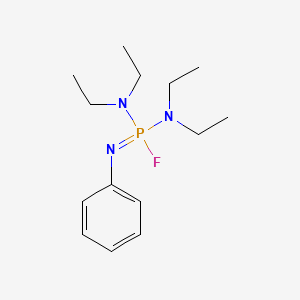
N,N,N',N'-Tetraethyl-N''-phenylphosphorodiamidimidic fluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N,N’,N’-Tetraethyl-N’'-phenylphosphorodiamidimidic fluoride is a chemical compound known for its unique structure and properties It is a member of the phosphorodiamidimidic fluoride family, characterized by the presence of a phosphorus atom bonded to nitrogen and fluorine atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N’,N’-Tetraethyl-N’'-phenylphosphorodiamidimidic fluoride typically involves the reaction of tetraethylphosphorodiamidimidic chloride with phenyl fluoride under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or toluene. The reaction temperature is maintained between 0°C and 25°C to ensure optimal yield and purity.
Industrial Production Methods
Industrial production of N,N,N’,N’-Tetraethyl-N’'-phenylphosphorodiamidimidic fluoride follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to ensure consistency and quality. The final product is purified through distillation or recrystallization techniques.
Analyse Chemischer Reaktionen
Types of Reactions
N,N,N’,N’-Tetraethyl-N’'-phenylphosphorodiamidimidic fluoride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The fluoride group can be substituted with other nucleophiles, such as hydroxide or alkoxide ions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Sodium hydroxide in an aqueous medium at elevated temperatures.
Major Products Formed
Oxidation: Formation of N,N,N’,N’-Tetraethyl-N’'-phenylphosphorodiamidimidic oxide.
Reduction: Formation of N,N,N’,N’-Tetraethyl-N’'-phenylphosphorodiamidimidic hydride.
Substitution: Formation of N,N,N’,N’-Tetraethyl-N’'-phenylphosphorodiamidimidic hydroxide.
Wissenschaftliche Forschungsanwendungen
N,N,N’,N’-Tetraethyl-N’'-phenylphosphorodiamidimidic fluoride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, particularly in the treatment of certain diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N,N,N’,N’-Tetraethyl-N’'-phenylphosphorodiamidimidic fluoride involves its interaction with specific molecular targets. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. The pathways involved in its mechanism of action are still under investigation, but it is believed to interfere with key biochemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N,N’,N’-Tetramethyl-N’'-phenylphosphorodiamidimidic fluoride
- N,N,N’,N’-Tetraethyl-N’'-methylphosphorodiamidimidic fluoride
- N,N,N’,N’-Tetraethyl-N’'-phenylphosphorodiamidimidic chloride
Uniqueness
N,N,N’,N’-Tetraethyl-N’'-phenylphosphorodiamidimidic fluoride stands out due to its specific substitution pattern and the presence of the fluoride group. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
86601-02-7 |
|---|---|
Molekularformel |
C14H25FN3P |
Molekulargewicht |
285.34 g/mol |
IUPAC-Name |
N-(diethylamino-fluoro-phenylimino-λ5-phosphanyl)-N-ethylethanamine |
InChI |
InChI=1S/C14H25FN3P/c1-5-17(6-2)19(15,18(7-3)8-4)16-14-12-10-9-11-13-14/h9-13H,5-8H2,1-4H3 |
InChI-Schlüssel |
OABMXKSNGLWWPH-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)P(=NC1=CC=CC=C1)(N(CC)CC)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


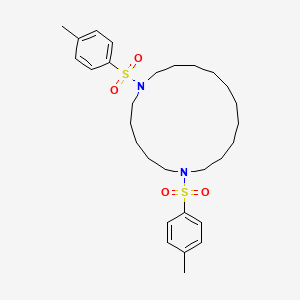

![3-Nitro-9-[(oxiran-2-YL)methyl]-9H-carbazole](/img/structure/B14410139.png)
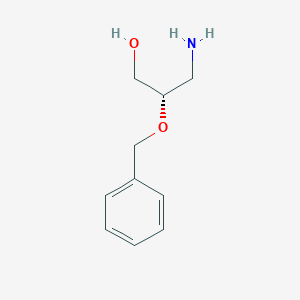
![1,3-Dimethyl-1-[2-(pentanoylsulfanyl)ethyl]piperidin-1-ium iodide](/img/structure/B14410144.png)
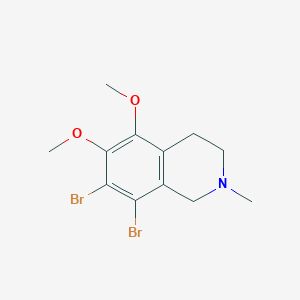
![Propanedinitrile, [bis(propylthio)methylene]-](/img/structure/B14410153.png)
![1-(3,4,5-Trimethoxyphenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B14410156.png)


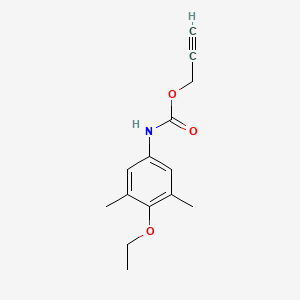
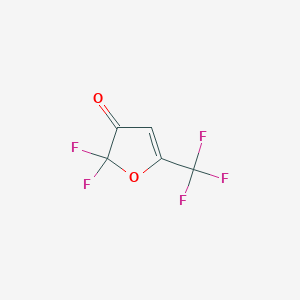
![N'-{3-[(1,3-Benzoxazol-2-yl)oxy]phenyl}-N,N-dimethylurea](/img/structure/B14410185.png)
